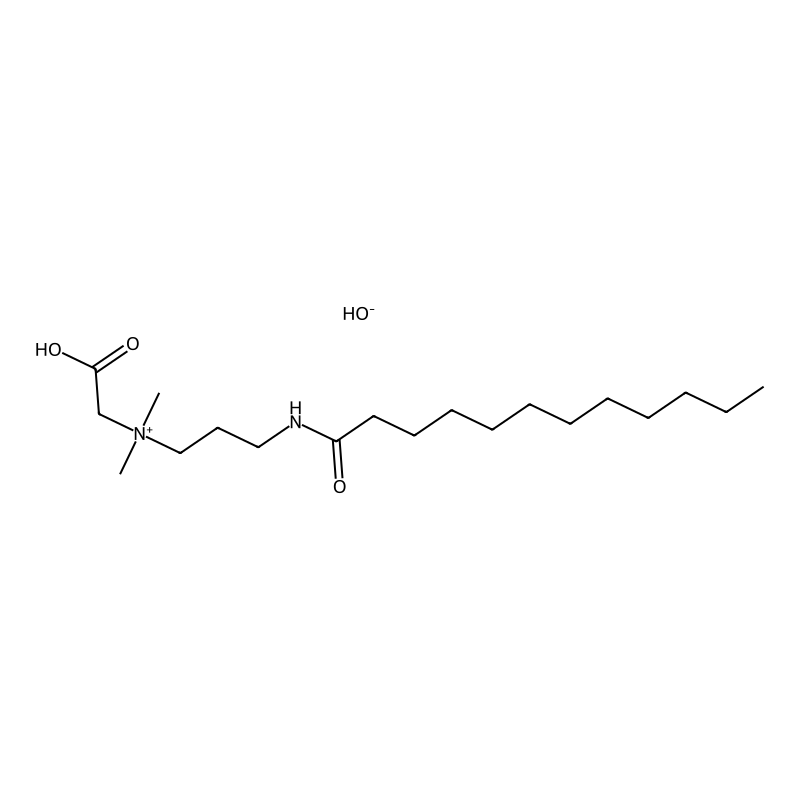Cocamidopropyl betaine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cocamidopropyl betaine is a synthetic surfactant derived from coconut oil and dimethylaminopropylamine. It is classified as an amphoteric surfactant, meaning it can carry both positive and negative charges depending on the pH of the solution. This unique property allows it to function effectively in various personal care products, such as shampoos, conditioners, and body washes, where it acts as a foam booster, emulsifying agent, and thickener. Cocamidopropyl betaine is typically presented as a viscous pale yellow solution and is known for its mildness compared to other surfactants, making it suitable for sensitive skin applications .
While generally considered safe for most users, CAPB can cause allergic reactions in some individuals [, ]. These reactions are believed to be caused by impurities introduced during the manufacturing process, such as amidoamines and dimethylaminopropylamine [, ]. Studies suggest that CAPB with low levels of these impurities is less likely to cause allergic reactions [].
Protein Research and Drug Delivery
- Protein Solubilization: CAPB's mild amphiphilic nature helps solubilize hydrophobic proteins, making them more accessible for research purposes. This is crucial for studying protein structure, function, and interactions with other molecules [].
- Drug Delivery Systems: CAPB can be used as a component in micelle and liposome formulations for drug delivery. These structures can encapsulate drugs and improve their bioavailability by facilitating transport across biological membranes [].
Wastewater Treatment
Cocamidopropyl betaine is synthesized through a two-step chemical process:
- Formation of Amide: The first step involves the reaction of dimethylaminopropylamine with fatty acids derived from coconut or palm kernel oil (primarily lauric acid). This reaction forms an amide bond.
- Quaternization: In the second step, chloroacetic acid reacts with the remaining tertiary amine to form a quaternary ammonium compound.
This quaternization reaction results in the zwitterionic nature of cocamidopropyl betaine, which contributes to its surfactant properties .
The primary method for synthesizing cocamidopropyl betaine involves:
- Starting Materials: The synthesis begins with dimethylaminopropylamine and fatty acids from coconut oil.
- Reaction Conditions: The reactions are typically conducted under controlled pH conditions to minimize the formation of undesirable impurities.
- Purification: Post-synthesis purification processes are critical to reduce levels of amidoamines and dimethylaminopropylamine, which are responsible for adverse reactions .
Cocamidopropyl betaine's amphoteric nature allows it to be less irritating than many traditional anionic surfactants while still providing effective cleansing properties. Its ability to function in a wide pH range makes it particularly versatile compared to other compounds listed above .
Physical Description
Liquid; OtherSolid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling
General Manufacturing Information
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt: ACTIVE
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts: ACTIVE








